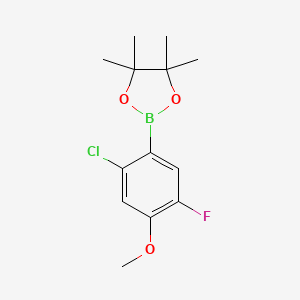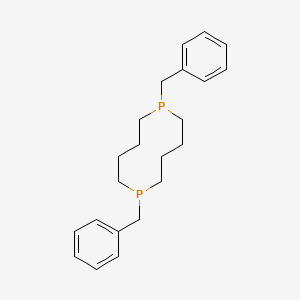
1,6-Dibenzyl-1,6-diphosphecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dibenzyl-1,6-diphosphecane is an organophosphorus compound with the molecular formula C22H30P2 It is characterized by the presence of two benzyl groups attached to a diphosphane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dibenzyl-1,6-diphosphecane can be synthesized through a multi-step process involving the reaction of benzyl halides with phosphorus trichloride, followed by reduction and further functionalization. One common method involves the use of benzyl chloride and phosphorus trichloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dibenzyl-1,6-diphosphecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,6-Dibenzyl-1,6-diphosphecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of other organophosphorus compounds and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,6-Dibenzyl-1,6-diphosphecane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in biochemical pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Diphenyl-1,6-diphosphecane: Similar structure but with phenyl groups instead of benzyl groups.
1,6-Dimethyl-1,6-diphosphecane: Similar structure but with methyl groups instead of benzyl groups.
Uniqueness
1,6-Dibenzyl-1,6-diphosphecane is unique due to the presence of benzyl groups, which impart specific chemical properties and reactivity. The benzyl groups can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s ability to act as a ligand in coordination chemistry distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
61142-49-2 |
|---|---|
Molekularformel |
C22H30P2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1,6-dibenzyl-1,6-diphosphecane |
InChI |
InChI=1S/C22H30P2/c1-3-11-21(12-4-1)19-23-15-7-9-17-24(18-10-8-16-23)20-22-13-5-2-6-14-22/h1-6,11-14H,7-10,15-20H2 |
InChI-Schlüssel |
CYLZMZPVOUCBII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCP(CCCCP(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


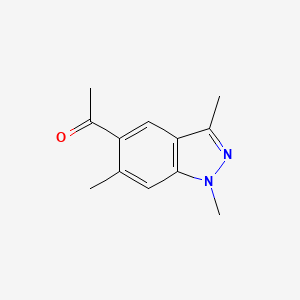
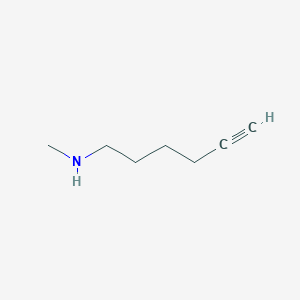
![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)

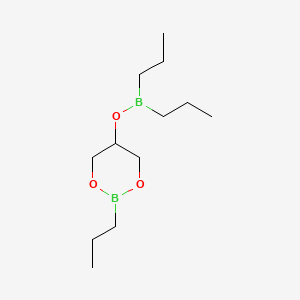
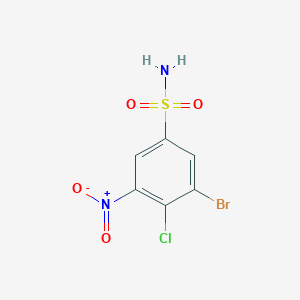
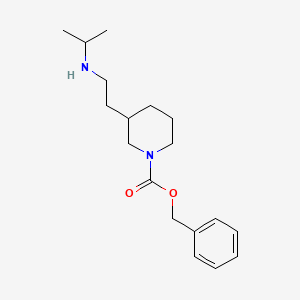
![3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine](/img/structure/B13974456.png)
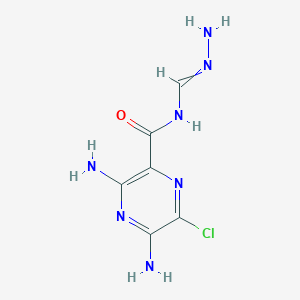

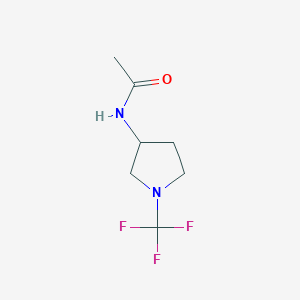
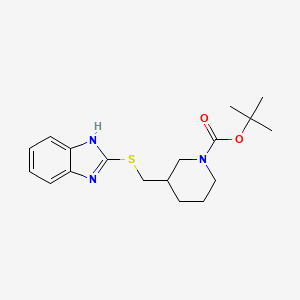
![Tert-butyl 4-oxo-2-pyridin-4-yl-1,4,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13974498.png)
